molecular formula C14H7F3O4S B14246750 [5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl](thiophen-2-yl)methanone CAS No. 189828-71-5

[5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl](thiophen-2-yl)methanone

Katalognummer: B14246750
CAS-Nummer: 189828-71-5
Molekulargewicht: 328.26 g/mol
InChI-Schlüssel: BGLNTYIMHGETFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

The synthesis of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . The introduction of the trifluoromethyl group and the thiophene ring can be achieved through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone include other benzofuran derivatives with different substituents. For example:

Eigenschaften

CAS-Nummer

189828-71-5

Molekularformel

C14H7F3O4S

Molekulargewicht

328.26 g/mol

IUPAC-Name

[5,6-dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C14H7F3O4S/c15-14(16,17)13-11(12(20)10-2-1-3-22-10)6-4-7(18)8(19)5-9(6)21-13/h1-5,18-19H

InChI-Schlüssel

BGLNTYIMHGETFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)C2=C(OC3=CC(=C(C=C32)O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.